An In-Depth Technical Guide to Trimethoprim-d3: Properties and Applications
An In-Depth Technical Guide to Trimethoprim-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim-d3 is a deuterated analog of the synthetic antibiotic Trimethoprim.[1] In this isotopically labeled form, three hydrogen atoms on the methoxy group at the 4-position of the benzyl ring are replaced by deuterium atoms.[2] This substitution results in a molecule that is chemically and functionally similar to Trimethoprim but with a higher molecular weight. The primary application of Trimethoprim-d3 is as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantification of Trimethoprim in biological matrices using mass spectrometry.[2][3] Its nearly identical chemical behavior to the unlabeled parent drug, coupled with its distinct mass, makes it an ideal tool for correcting for variations in sample preparation and instrument response.[4]
Trimethoprim itself is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF) in bacteria.[5][6] THF is an essential cofactor in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim effectively halts bacterial growth and replication.[6]
This technical guide provides a comprehensive overview of the chemical properties of Trimethoprim-d3, its role as an internal standard in analytical methodologies, and the biochemical pathway it influences.
Comparative Chemical Properties of Trimethoprim and Trimethoprim-d3
The key physical and chemical properties of Trimethoprim and its deuterated analog, Trimethoprim-d3, are summarized below for direct comparison.
| Property | Trimethoprim | Trimethoprim-d3 |
| Chemical Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₅D₃N₄O₃[1][2] |
| Molecular Weight | 290.32 g/mol [5] | 293.34 g/mol [1] |
| Appearance | White to off-white solid[4] | Yellow solid |
| Melting Point | 199-203 °C[7] | Not explicitly available |
| Solubility | Water: 0.4 mg/mL[5] Chloroform: Slightly soluble[7] Methanol: Slightly soluble[7] DMSO: Soluble Acetic Acid: Highly soluble[7] | Water: Not explicitly available Methanol: Slightly Soluble[2] DMSO: Slightly Soluble[2] |
| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[5] | 5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine[8] |
| CAS Number | 738-70-5[4] | 1189923-38-3[2] |
Experimental Protocols
Quantification of Trimethoprim in Human Plasma using LC-MS/MS with Trimethoprim-d3 as an Internal Standard
This section details a representative experimental protocol for the quantitative analysis of Trimethoprim in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Trimethoprim-d3 as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[9][10]
1. Materials and Reagents:
-
Trimethoprim analytical standard
-
Trimethoprim-d3 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (blank, drug-free)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimethoprim and Trimethoprim-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Trimethoprim stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Trimethoprim-d3 stock solution with a 50:50 methanol/water mixture.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Trimethoprim-d3 internal standard working solution to each tube and vortex briefly.
-
Add 400 µL of methanol (or acetonitrile) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.5 min: Hold at 5% A, 95% B
-
3.5-4.0 min: Return to 95% A, 5% B
-
4.0-5.0 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1
-
Trimethoprim-d3: Precursor ion (Q1) m/z 294.1 → Product ion (Q3) m/z 233.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Trimethoprim to Trimethoprim-d3 against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best-fit line.
-
Quantify the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Dihydrofolate Reductase (DHFR) Pathway and Inhibition by Trimethoprim
Trimethoprim exerts its antibacterial effect by targeting the folate synthesis pathway, which is essential for bacterial survival. The key enzyme in this pathway is dihydrofolate reductase (DHFR). The following diagram illustrates this pathway and the mechanism of action of Trimethoprim.
Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of Trimethoprim.
Experimental Workflow for Quantification of Trimethoprim
The following diagram outlines the typical workflow for the quantification of Trimethoprim in a biological sample using Trimethoprim-d3 as an internal standard.
Caption: Workflow for Trimethoprim quantification using an internal standard.
Conclusion
Trimethoprim-d3 is an indispensable tool for researchers and drug development professionals involved in the study of Trimethoprim. Its stable isotope-labeled nature allows for highly accurate and precise quantification of the parent drug in complex biological matrices. A thorough understanding of its chemical properties, the analytical methods in which it is employed, and the biochemical pathway it helps to investigate is crucial for its effective application in pharmaceutical research and development. The methodologies and data presented in this guide provide a solid foundation for the use of Trimethoprim-d3 in a laboratory setting.
References
- 1. prepchem.com [prepchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. esschemco.com [esschemco.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of trimethoprim in low-volume human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
